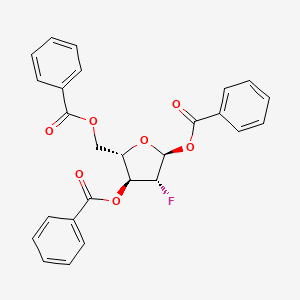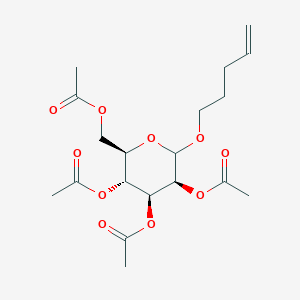
SNC162
Overview
Description
SNC 162 is a potent and selective non-peptide delta-opioid receptor agonist. It has an IC50 value of 0.94 nM, indicating its high affinity for the delta-opioid receptor . SNC 162 has been shown to have antidepressant-like effects and selectively enhances the antinociceptive effects of fentanyl in rhesus monkeys .
Preparation Methods
The synthesis of SNC 162 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The synthetic route typically involves the use of piperazine derivatives and benzamide intermediates . Industrial production methods for SNC 162 are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
SNC 162 undergoes various chemical reactions, including:
Oxidation: SNC 162 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on SNC 162, potentially altering its activity.
Substitution: Substitution reactions can introduce different functional groups, which may enhance or reduce its activity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
SNC 162 has several scientific research applications:
Chemistry: SNC 162 is used as a tool compound to study the structure-activity relationships of delta-opioid receptor agonists.
Biology: It is used to investigate the role of delta-opioid receptors in various biological processes, including pain modulation and mood regulation.
Medicine: SNC 162 is studied for its potential therapeutic effects in treating depression and enhancing the efficacy of opioid analgesics.
Industry: SNC 162 is used in the development of new pharmacological agents targeting the delta-opioid receptor.
Mechanism of Action
SNC 162 exerts its effects by binding to the delta-opioid receptor, a G protein-coupled receptor. Upon binding, SNC 162 activates the receptor, leading to the inhibition of adenylate cyclase activity and a decrease in cyclic adenosine monophosphate levels. This results in the modulation of various downstream signaling pathways, ultimately producing its antidepressant and antinociceptive effects .
Comparison with Similar Compounds
SNC 162 is compared with other delta-opioid receptor agonists such as SNC 80 and SNC 86. While all these compounds target the same receptor, SNC 162 is unique in its high selectivity and potency. SNC 162 displays over 8000-fold selectivity over mu-opioid receptors, making it a valuable tool for studying delta-opioid receptor-specific effects .
Similar compounds include:
SNC 80: Another delta-opioid receptor agonist with similar applications but different potency and selectivity.
SNC 86: A derivative of SNC 80 with modifications to enhance its efficacy and potency.
Properties
IUPAC Name |
4-[(S)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-phenylmethyl]-N,N-diethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O/c1-6-18-29-19-22(5)30(20-21(29)4)26(23-12-10-9-11-13-23)24-14-16-25(17-15-24)27(31)28(7-2)8-3/h6,9-17,21-22,26H,1,7-8,18-20H2,2-5H3/t21-,22+,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIDFDFAOQVAHY-UFPGJGBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)N3CC(N(CC3C)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC=CC=C2)N3C[C@H](N(C[C@@H]3C)CC=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











